molecular formula C11H17BN2O2 B11887118 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B11887118
M. Wt: 220.08 g/mol
InChI Key: NBIKUTOSDDAENH-UHFFFAOYSA-N
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Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine: is an organic compound that features a pyridazine ring substituted with a methyl group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the borylation of a pyridazine derivative. One common method is the reaction of 3-Methyl-6-bromopyridazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.

    Reduction: The pyridazine ring can undergo reduction reactions under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products:

    Oxidation: 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can be converted to its corresponding boronic acid.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its ability to form complex molecules.

Industry:

  • Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The pyridazine ring can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness:

  • The presence of the pyridazine ring in 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine distinguishes it from other boronic esters. This ring structure imparts unique electronic properties and reactivity, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C11H17BN2O2/c1-8-6-7-9(14-13-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3

InChI Key

NBIKUTOSDDAENH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C

Origin of Product

United States

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